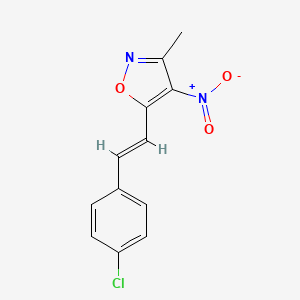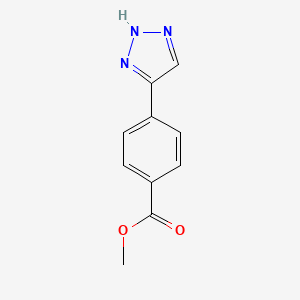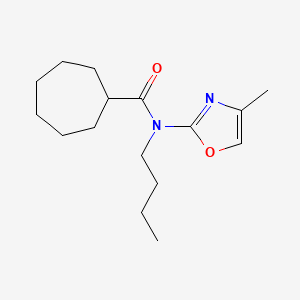![molecular formula C16H17BrN2O2 B12902541 1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 142847-08-3](/img/structure/B12902541.png)
1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone is an organic compound that features a bromophenyl group, a morpholino group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to form the intermediate 4-(4-bromophenyl)-3-hydrazinyl-1H-pyrrole. This intermediate is then reacted with morpholine and acetic anhydride under reflux conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-2-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a morpholino group.
4’-Bromoacetophenone: Lacks the pyrrole and morpholino groups, making it less complex.
Uniqueness: 1-(4-(4-Bromophenyl)-3-morpholino-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the morpholino and pyrrole groups, which confer distinct chemical and biological properties. These groups enhance its potential for diverse applications in research and industry.
Propiedades
Número CAS |
142847-08-3 |
|---|---|
Fórmula molecular |
C16H17BrN2O2 |
Peso molecular |
349.22 g/mol |
Nombre IUPAC |
1-[4-(4-bromophenyl)-3-morpholin-4-yl-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C16H17BrN2O2/c1-11(20)15-16(19-6-8-21-9-7-19)14(10-18-15)12-2-4-13(17)5-3-12/h2-5,10,18H,6-9H2,1H3 |
Clave InChI |
JIXFMJOKFKDIQX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)Br)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)


![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)


![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)




![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
